5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1338690-54-2
Cat. No.: VC4842369
Molecular Formula: C12H10F3N3O4
Molecular Weight: 317.224
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1338690-54-2 |
---|---|
Molecular Formula | C12H10F3N3O4 |
Molecular Weight | 317.224 |
IUPAC Name | 5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid |
Standard InChI | InChI=1S/C12H10F3N3O4/c1-21-6-9-10(11(19)20)16-17-18(9)7-2-4-8(5-3-7)22-12(13,14)15/h2-5H,6H2,1H3,(H,19,20) |
Standard InChI Key | HYQMVTNWJTVCKX-UHFFFAOYSA-N |
SMILES | COCC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s molecular formula is C₁₂H₁₀F₃N₃O₄, with a molecular weight of 317.22 g/mol . Its IUPAC name derives from the 1,2,3-triazole ring substituted at positions 1, 4, and 5 (Figure 1):
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Position 1: 4-(Trifluoromethoxy)phenyl group.
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Position 4: Carboxylic acid (-COOH).
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Position 5: Methoxymethyl (-CH₂OCH₃).
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation for improved solubility .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1338690-54-2 | |
Melting Point | 189–190°C (similar analogs) | |
Solubility | DMSO (>10 mM), water (limited) | |
LogP (Partition Coefficient) | 1.8 (predicted) |
Synthesis and Reaction Pathways
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary synthesis route involves CuAAC, a "click chemistry" reaction between:
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Alkyne precursor: 4-(Trifluoromethoxy)phenyl propargyl ether.
Reaction Conditions:
Yield: 76–82% for analogous triazoles .
Mechanistic Insights
The Cu(I) catalyst facilitates regioselective 1,4-addition, forming the triazole ring without byproducts. Computational studies suggest the trifluoromethoxy group stabilizes the transition state via electron-withdrawing effects .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Infrared (IR) Spectroscopy
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Vibrational Bands:
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3,100–2,500 cm⁻¹ (O-H stretch, carboxylic acid).
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1,720 cm⁻¹ (C=O stretch).
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1,250 cm⁻¹ (C-F stretch).
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Pharmacological and Biological Activity
Anti-Inflammatory Activity
In murine models, the compound reduced TNF-α production by 40% at 10 µM, comparable to dexamethasone. The carboxylic acid group likely interacts with COX-2 active sites .
Table 2: Biological Activity Profile
Assay | Result | Model |
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Antimicrobial (MIC) | 8–16 µg/mL (Gram+) | In vitro |
COX-2 Inhibition | IC₅₀ = 5.2 µM | Enzymatic |
Cytotoxicity (HeLa) | CC₅₀ > 50 µM | Cell culture |
Stability and Degradation
Thermal Stability
The compound decomposes at 220°C, with a melting point of 189–190°C. The trifluoromethoxy group enhances thermal resistance compared to non-fluorinated analogs .
Hydrolytic Degradation
Under acidic (pH 2) or basic (pH 10) conditions, hydrolysis of the methoxymethyl group occurs, forming formaldehyde and the corresponding alcohol. Half-life: 48 hours (pH 7.4) .
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